Sodium 4-aminohippurate hydrate

Description

Historical Context as a Physiological Probe in Renal Studies

The use of aminohippurate sodium, commonly referred to as PAH, in the functional evaluation of the human kidney dates back to at least 1945. nih.govsnmjournals.org Its utility as a physiological probe is rooted in its unique handling by the kidneys. patsnap.com During World War II, PAH was co-administered with penicillin to prolong the antibiotic's circulation time in the blood, as both substances compete for the same renal transporter. wikipedia.org This historical application highlighted its significant interaction with renal excretion mechanisms and paved the way for its use as a diagnostic tool. wikipedia.org For decades, PAH has been considered a gold standard for measuring effective renal plasma flow (ERPF). nih.gov

Significance in Advancing Renal Physiological Understanding

The clearance of PAH is a critical measure of renal plasma flow because the kidneys extract over 90% of it from the plasma in a single pass through a combination of glomerular filtration and active tubular secretion. physiology.orgphysiology.org At low plasma concentrations, approximately 90% of PAH is cleared from the renal bloodstream in one circulation. rxlist.comfda.gov This high extraction ratio makes it an ideal substance for measuring ERPF. rxlist.comfda.gov

Role as a Model Substrate in Transport Biology

Aminohippurate sodium has served as a classic model substrate for studying the mechanisms of organic anion transport in the renal proximal tubules. physiology.orgresearchgate.net The secretion of PAH from the blood into the urine involves at least two distinct steps: uptake from the blood across the basolateral membrane of the proximal tubule cells and subsequent exit across the apical membrane into the tubular lumen. physiology.orgphysiology.org

Research using PAH has been fundamental in characterizing the function of Organic Anion Transporters (OATs). physiology.orgnih.gov Specifically, the uptake of PAH from the blood is primarily mediated by OAT1 and OAT3, which are located on the basolateral membrane. researchgate.netacs.org These transporters work by exchanging PAH for intracellular dicarboxylates, like α-ketoglutarate. physiology.orgphysiology.org The study of PAH transport has revealed the polyspecific nature of these transporters, meaning they can handle a wide variety of substances, including many common drugs, toxins, and endogenous metabolites. physiology.orgnih.govwikipedia.org This has profound implications for understanding drug-drug interactions and renal drug clearance. physiology.orgmedscape.com The use of PAH as a probe has been crucial in the molecular identification and functional characterization of these vital transporters. drugbank.com

Interactive Data Table: Renal Clearance Parameters

The following table provides typical values related to the renal handling of Aminohippurate Sodium (PAH), which are central to its use in research and diagnostics.

| Parameter | Typical Value/Range | Significance in Renal Research |

| Renal Extraction Ratio | ~0.92 | Indicates that the majority of PAH is removed from the blood in a single pass through the kidneys, making it an excellent marker for renal plasma flow. wikipedia.org |

| Plasma Concentration for ERPF Measurement | 1.0 to 2.0 mg/100 mL | At these low concentrations, the transport system is not saturated, allowing for an accurate estimation of the effective renal plasma flow (ERPF). rxlist.comfda.gov |

| Plasma Concentration for TmPAH Measurement | 40 to 60 mg/100 mL | These higher concentrations are used to saturate the tubular secretory mechanism, allowing for the determination of the transport maximum (TmPAH). rxlist.comfda.govdrugbank.com |

| Average Normal TmPAH | 80-90 mg/min | Represents the maximal secretory capacity of the renal tubules for PAH. fda.gov |

| OAT1 Affinity for PAH (Km) | 14.3 ± 2.9 µM (in rat) | The Michaelis-Menten constant (Km) reflects the substrate concentration at which the transport rate is half of the maximum, indicating the affinity of the OAT1 transporter for PAH. drugbank.com |

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Aminohippurate is filtered by the renal glomeruli and secreted into the urine by the proximal tubules. By measuring the amount of drug in the urine it is possible to determine functional capacity and effective renal plasma flow. P-AMINOHIPPURATE (PAH) IS PROTOTYPE FOR AN AGENT EXCRETED BY ORGANIC ACID TRANSPORT SYSTEM...LOCATED IN PROXIMAL CONVOLUTED TUBULES...PROTEIN-BOUND TOXICANTS ARE FULLY AVAIL FOR ACTIVE TRANSPORT. /PROCESS HAS/...ALL CHARACTERISTICS OF ACTIVE TRANSPORT SYSTEM; THEREFORE VARIOUS COMPD COMPETE WITH ONE ANOTHER FOR SECRETION. |

|---|---|

CAS No. |

94-16-6 |

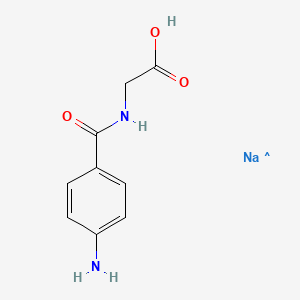

Molecular Formula |

C9H10N2NaO3 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

sodium 2-[(4-aminobenzoyl)amino]acetate |

InChI |

InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13); |

InChI Key |

QSNFMORCYWCZGN-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)N.[Na] |

Appearance |

Solid powder |

Color/Form |

NEEDLES FROM HOT WATER PRISMS FROM WATER WHITE, CRYSTALLINE POWDER |

melting_point |

199-200 °C 198-199 °C 198.5 °C |

Other CAS No. |

94-16-6 |

physical_description |

White solid; Discolors upon exposure to light; [Hawley] Off-white or white powder; [MSDSonline] Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Slightly soluble SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/ 1 G SOL IN 45 ML WATER SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page. 13 mg/mL |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4 Aminohippuric Acid 4-Aminohippuric Acid Aminohippurate Sodium Aminohippuric Acid Nephrotest p Aminohippurate p Aminohippuric Acid p-Aminohippurate p-Aminohippuric Acid para Aminohippuric Acid Para-Aminohippurate, Sodium para-Aminohippuric Acid Sodium Para Aminohippurate Sodium Para-Aminohippurate Sodium, Aminohippurate |

vapor_pressure |

0.00000004 [mmHg] |

Origin of Product |

United States |

Molecular Mechanisms of Aminohippurate Sodium Transport

Renal Tubular Secretion Pathways

The secretion of aminohippurate from the blood into the tubular fluid is a two-step process. First, it is taken up from the peritubular capillaries across the basolateral membrane into the cytoplasm of the proximal tubule cells. Subsequently, it is transported out of the cells across the apical (brush-border) membrane into the tubular lumen, to be excreted in the urine. patsnap.comphysiology.org

The uptake of aminohippurate from the blood into the renal proximal tubule cells is an active transport process that occurs against an electrochemical gradient. physiology.org This critical step is mediated by a family of transporters known as Organic Anion Transporters (OATs), which are part of the SLC22A gene family. physiology.orgnih.gov Specifically, OAT1 and OAT3, located on the basolateral membrane, are key players in the uptake of a wide array of organic anions, including aminohippurate. physiology.orgresearchgate.netmdpi.com

Organic Anion Transporter 1 (OAT1), encoded by the SLC22A6 gene, is a well-characterized transporter responsible for the uptake of aminohippurate from the plasma into the proximal tubule cells. physiology.orgphysiology.orgnih.gov It functions as an organic anion/dicarboxylate exchanger. physiology.org OAT1 is predominantly expressed on the basolateral membrane of the S2 segment of the renal proximal tubule. physiology.org The transporter demonstrates broad substrate specificity, interacting with numerous endogenous and exogenous compounds. physiology.orgnih.gov The process mediated by OAT1 is considered the primary step in the renal secretion of many organic anions. physiology.org

Table 1: Characteristics of Organic Anion Transporter 1 (OAT1)

| Feature | Description |

|---|---|

| Gene | SLC22A6 |

| Location | Basolateral membrane of renal proximal tubule cells (S2 segment) physiology.org |

| Function | Mediates uptake of organic anions from blood into tubule cells physiology.orgnih.gov |

| Mechanism | Organic anion/dicarboxylate exchanger physiology.org |

| Key Substrate | p-aminohippurate (B12120003) (PAH) physiology.org |

Organic Anion Transporter 3 (OAT3), or SLC22A8, is another crucial transporter located at the basolateral membrane of renal proximal tubule cells. physiology.orgnih.govmdpi.com Similar to OAT1, OAT3 has a broad substrate selectivity and also functions as an organic anion/dicarboxylate exchanger. physiology.org It mediates the transport of various substances, including aminohippurate, estrone (B1671321) sulfate (B86663), and certain drugs. physiology.orgnih.gov Research suggests that for many drugs, renal transport mediated by OAT3 plays a predominant role in their elimination. nih.gov The expression level of human OAT3 mRNA is reportedly almost three times higher than that of human OAT1, suggesting its significant contribution to the basolateral uptake of shared substrates. mdpi.com

Table 2: Characteristics of Organic Anion Transporter 3 (OAT3)

| Feature | Description |

|---|---|

| Gene | SLC22A8 |

| Location | Basolateral membrane of renal proximal tubule cells physiology.orgmdpi.com |

| Function | Mediates uptake of a wide range of organic anions from blood physiology.org |

| Mechanism | Organic anion/dicarboxylate exchanger physiology.org |

| Key Substrates | p-aminohippurate (PAH), estrone sulfate, cimetidine (B194882) physiology.org |

The transport of aminohippurate into the proximal tubule cells via OAT1 and OAT3 is a tertiary active transport process, indirectly coupled to the sodium (Na+) gradient. physiology.orgresearchgate.net This process relies on the intracellular concentration of dicarboxylates, particularly α-ketoglutarate (α-KG). physiology.orgnih.gov

The mechanism proceeds as follows:

The Na+/K+-ATPase pump on the basolateral membrane actively transports Na+ out of the cell, creating a low intracellular Na+ concentration and maintaining the electrochemical gradient. physiology.orgresearchgate.net

This Na+ gradient drives the Na+-dicarboxylate cotransporter (NaDC3) to move Na+ and dicarboxylates like α-ketoglutarate from the blood into the cell, leading to an accumulation of intracellular α-ketoglutarate. physiology.org

OAT1 and OAT3 then facilitate the uptake of aminohippurate from the blood into the cell in exchange for an intracellular dicarboxylate, such as α-ketoglutarate, which is transported out of the cell. physiology.orgphysiology.orgnih.gov

Therefore, the outwardly directed gradient of α-ketoglutarate is the direct driving force for the uptake of aminohippurate into the cell. nih.gov The intracellular α-ketoglutarate concentration is a major determinant of the efficacy of this organic anion transport system. nih.gov This exchange mechanism is highly conserved throughout the animal kingdom. physiology.org

Once aminohippurate has accumulated inside the proximal tubule cell, it must be extruded across the apical (brush-border) membrane into the tubular lumen to be excreted. physiology.org The mechanisms for this apical exit are less completely understood than the basolateral uptake and can be species-specific. physiology.org This step involves a different set of transporters, including members of the ATP-binding cassette (ABC) transporter superfamily. patsnap.comphysiology.org

Multidrug Resistance-Associated Proteins (MRPs), which are members of the ABCC gene family, are ATP-dependent efflux pumps that play a role in the apical secretion of organic anions. patsnap.comphysiology.org Specifically, Multidrug Resistance Protein 2 (MRP2) has been identified as a low-affinity, ATP-dependent transporter for aminohippurate. nih.gov Studies using membrane vesicles from cells overexpressing recombinant rabbit Mrp2 showed a significant increase in ATP-dependent aminohippurate uptake. nih.gov The Michaelis-Menten constant (Km) for this transport was determined to be 1.9 +/- 0.8 mM, with a maximal velocity (Vmax) of 187 +/- 29 pmol·mg⁻¹·min⁻¹. nih.gov These findings indicate that MRP2 may contribute to the final step of urinary excretion of aminohippurate at the apical membrane. patsnap.comnih.gov

Apical Membrane Transport Mechanisms

ATP-Dependent and ATP-Independent Transport Components

The transport of aminohippurate sodium across the renal proximal tubule is a multi-step process involving both ATP-dependent and ATP-independent mechanisms. The initial uptake from the blood into the tubular cells across the basolateral membrane is an active process, but it is not directly fueled by ATP hydrolysis. Instead, it is considered a tertiary active transport process. This step is mediated by the organic anion transporter 1 (OAT1), which operates as an exchanger, trading intracellular dicarboxylates like α-ketoglutarate for extracellular aminohippurate. physiology.org

The energy for this basolateral uptake is indirectly derived from the sodium gradient maintained by the Na+-K+-ATPase. physiology.org The intracellular concentration of α-ketoglutarate is maintained by the sodium-dicarboxylate cotransporter 3 (NaDC3), which brings both sodium and α-ketoglutarate into the cell. physiology.org Therefore, while ATP is consumed by the Na+-K+-ATPase to maintain the sodium gradient that drives dicarboxylate uptake, the OAT1-mediated transport of aminohippurate itself is ATP-independent.

Conversely, the exit of aminohippurate sodium from the tubular cell into the lumen across the apical membrane can involve ATP-dependent transporters. physiology.orgsigmaaldrich.com One such transporter is the multidrug resistance-associated protein 2 (MRP2), an ATP-binding cassette (ABC) transporter. patsnap.comdrugbank.comphysiology.orgdrugbank.com Studies have shown that MRP2 can mediate the ATP-dependent transport of aminohippurate. physiology.orgdrugbank.com Another member of this family, MRP4, has also been implicated in the apical secretion of organic anions. The exit of aminohippurate into the tubule lumen is a species-specific process and may involve both ATP-independent and ATP-dependent transporters. physiology.org

| Transport Component | Membrane Location | Energy Dependence | Key Transporters |

| Basolateral Uptake | Basolateral | ATP-Independent (Tertiary Active) | OAT1 |

| Apical Efflux | Apical | ATP-Dependent and ATP-Independent | MRP2, MRP4 |

Energetics and Ionic Coupling of Transport

The transport of aminohippurate sodium is an energetically demanding process that is tightly coupled to the electrochemical gradients of various ions, most notably sodium.

The active accumulation of aminohippurate in the renal cortex is significantly dependent on the presence of sodium ions. nih.gov Studies have demonstrated that the transport process can be divided into a rapid, sodium-independent component and a slower, sodium-dependent component which is responsible for the majority of aminohippurate accumulation. nih.gov The requirement for sodium is not for the direct transport of aminohippurate itself, but rather for the cotransport of dicarboxylates, which are then exchanged for aminohippurate. physiology.org There is evidence for a stimulatory effect of sodium on aminohippurate influx at medium concentrations above 30 mM. nih.gov While oxidative metabolism can stimulate aminohippurate flux through a sodium-independent mechanism, high accumulation ratios of aminohippurate are only achieved in the presence of sodium. nih.govnih.gov

The Na+-K+-ATPase, located on the basolateral membrane, plays a pivotal role in powering the transport of aminohippurate sodium. nih.gov This enzyme utilizes the energy from ATP hydrolysis to pump three sodium ions out of the cell in exchange for two potassium ions, establishing a steep electrochemical gradient for sodium. nih.govyoutube.com This sodium gradient is the driving force for the Na+-dicarboxylate cotransporter (NaDC3), which concentrates dicarboxylates like α-ketoglutarate inside the cell. physiology.org The subsequent exchange of these intracellular dicarboxylates for extracellular aminohippurate via OAT1 is therefore indirectly energized by the Na+-K+-ATPase. physiology.org Inhibition of the Na+-K+-ATPase leads to a dissipation of the sodium gradient, which in turn reduces the uptake of dicarboxylates and consequently inhibits the transport of aminohippurate.

The transport of aminohippurate is highly sensitive to the metabolic state of the renal cells. Oxidative metabolism is crucial for stimulating the flux of aminohippurate. nih.govnih.gov Studies have shown that metabolic inhibitors can significantly reduce aminohippurate accumulation. nih.govcapes.gov.br

Exogenous metabolites can also influence the transport of aminohippurate. The addition of lactate, pyruvate, and acetate (B1210297) to the incubation medium has been shown to stimulate aminohippurate transport and accumulation. nih.gov This stimulation can occur through a sodium-independent pathway. nih.gov One proposed mechanism is that these exogenous substrates generate intracellular anions that can be exchanged for aminohippurate. nih.gov For instance, the aminohippurate carrier has been shown to function as an anion exchanger for aminohippurate and fumarate. nih.gov

| Metabolic Condition | Effect on Aminohippurate Transport |

| Aerobic Conditions | Stimulates transport |

| Anaerobic Conditions | Reduces transport rate nih.govnih.gov |

| Presence of Lactate, Pyruvate, Acetate | Stimulates transport and accumulation nih.gov |

| Presence of Metabolic Inhibitors (e.g., Cyanide, Dinitrophenol) | Reduces accumulation nih.gov |

The transport of aminohippurate across the brush-border membrane of the proximal tubule has been shown to have an electrogenic component. researchgate.net This means that the movement of the negatively charged aminohippurate ion across the membrane is influenced by the membrane potential. researchgate.net Studies using renal brush-border membrane vesicles have demonstrated that both the influx and efflux of aminohippurate are affected by potassium-diffusion potentials, indicating an electrogenic transport mechanism. researchgate.net This electrogenic nature suggests that the transport process involves the net movement of charge across the membrane.

Substrate Specificity and Polyspecificity of Renal Transporters for Aminohippurate Sodium

The renal transporters involved in aminohippurate sodium secretion, particularly OAT1, exhibit broad substrate specificity, a characteristic often referred to as polyspecificity. physiology.org This allows the kidney to efficiently eliminate a wide variety of organic anions, including many drugs and their metabolites.

The interaction of substrates with the aminohippurate transporter is influenced by several physicochemical properties:

Strength of Negative Charge: A lower pKa, indicating a stronger negative ionic charge, generally leads to increased affinity. physiology.org

Hydrophobicity: Increased hydrophobicity of the substrate molecule enhances its affinity for the transporter. physiology.org

Hydrogen Bond Acceptors: The presence of multiple hydrogen bond acceptors in the substrate molecule also increases its affinity. physiology.org

Competitive Interactions with Endogenous Organic Anions

The Organic Anion Transporters, particularly OAT1 and OAT3 located on the basolateral membrane of proximal tubule cells, are not only responsible for the transport of exogenous substances like aminohippurate but also play a crucial role in the homeostasis of various endogenous organic anions. nih.gov These transporters facilitate the uptake of aminohippurate from the blood into the tubular cells, often in exchange for an intracellular dicarboxylate like α-ketoglutarate. physiology.orgnih.gov This mechanism makes the transport process susceptible to competition from endogenous molecules that share the same transport pathway.

Research has identified several endogenous compounds that can interact with and compete for transport via the OATs, thereby affecting the secretion of aminohippurate. These include dicarboxylates, prostaglandins, cyclic nucleotides, and urate. nih.govphysiology.org For instance, the transport of aminohippurate by OAT1 is functionally coupled to the movement of dicarboxylates. physiology.org An elevated concentration of these endogenous anions can competitively inhibit the uptake and subsequent secretion of aminohippurate. While OAT1 and OAT3 have overlapping specificities, some endogenous substrates may show a preference for one over the other. nih.gov The competition from these naturally occurring compounds is a fundamental aspect of renal physiology, influencing the clearance of both endogenous metabolites and exogenous substances.

Table 1: Endogenous Organic Anions Interacting with Aminohippurate Sodium Transport

| Endogenous Anion | Transporter(s) Involved | Nature of Interaction |

|---|---|---|

| α-ketoglutarate | OAT1 | Exchange substrate, essential for PAH uptake physiology.orgnih.gov |

| Prostaglandin E2 (PGE2) | OAT1, OAT2, OAT3 | Competitive substrate nih.govnih.gov |

| Cyclic GMP (cGMP) | OAT1, OAT2 | Competitive substrate nih.govnih.gov |

Interactions with Exogenous Organic Anions and Pharmacological Agents

The same OAT system responsible for aminohippurate secretion also handles the elimination of a vast array of drugs and their metabolites. physiology.org This shared pathway is a major site for drug-drug interactions, where co-administered pharmacological agents can compete with aminohippurate for transport, leading to altered renal clearance.

Probenecid (B1678239) is a classic example of a pharmacological agent that competitively inhibits the tubular secretion of weak organic acids, including aminohippurate. nih.govrxlist.comdrugbank.com By blocking OATs, probenecid reduces the secretion of aminohippurate, which results in erroneously low measurements of effective renal plasma flow (ERPF) and the maximal tubular secretory capacity for PAH (TmPAH). rxlist.com The inhibitory effect of probenecid on the transport of other organic anions, such as the antiviral adefovir (B194249) and the antibiotic benzylpenicillin, has been well-documented. nih.gov

Numerous other drugs from various therapeutic classes have been shown to interact with the aminohippurate transport pathway. For example, the antiviral drug acyclovir (B1169) can increase the levels of aminohippurate by competing for the same renal tubular clearance mechanism. medscape.com Similarly, methotrexate (B535133) and mycophenolate demonstrate moderate interactions. rxlist.commedscape.com In one study, high concentrations of aminohippurate were found to depress the secretion of the diuretic furosemide (B1674285), indicating competition, although furosemide had a low affinity for the PAH transport system. nih.gov Conversely, some compounds like indomethacin (B1671933) have been shown to have no significant effect on aminohippurate secretion under certain experimental conditions. nih.gov

A clinical study investigating probe drugs for OAT1 and OAT3 found that aminohippurate preferentially inhibited the uptake of adefovir (an OAT1 substrate). nih.gov This study also revealed that co-administration of a maximum dose of aminohippurate reduced the renal clearance of adefovir by 46%. nih.gov Interestingly, aminohippurate unexpectedly increased the renal clearance of benzylpenicillin, suggesting it may modulate other transport processes in the kidney besides simple competition at OAT3. nih.gov

Other substances, such as sulfonamides, procaine, and thiazolesulfone, are known to interfere with the chemical colorimetric analysis used to measure aminohippurate concentrations, rather than competing at the transporter level. rxlist.com

Table 2: Exogenous Organic Anions and Pharmacological Agents Interacting with Aminohippurate Sodium Transport

| Interacting Agent | Therapeutic Class | Nature of Interaction | Effect on Aminohippurate Transport/Measurement |

|---|---|---|---|

| Probenecid | Uricosuric agent | Competitive inhibition of OATs nih.govrxlist.comdrugbank.com | Decreased secretion rxlist.comnih.gov |

| Acyclovir | Antiviral | Competition for renal tubular clearance medscape.com | Increased aminohippurate levels medscape.com |

| Methotrexate | Antimetabolite | Competition for renal tubular clearance medscape.com | Increased aminohippurate levels rxlist.commedscape.com |

| Mycophenolate | Immunosuppressant | Competition for renal tubular clearance medscape.com | Increased aminohippurate levels rxlist.commedscape.com |

| Adefovir | Antiviral | Competitive inhibition of OAT1 nih.gov | Decreased renal clearance of adefovir nih.gov |

| Furosemide | Diuretic | Competition for secretion pathway nih.gov | Aminohippurate can inhibit its secretion nih.gov |

| Benzylpenicillin | Antibiotic | Modulation of transport processes nih.gov | Increased renal clearance of benzylpenicillin nih.gov |

| Sulfonamides | Antibiotic | Interference with analytical procedure rxlist.com | Inaccurate measurement rxlist.com |

| Procaine | Local Anesthetic | Interference with analytical procedure rxlist.com | Inaccurate measurement rxlist.com |

Methodologies for Investigating Aminohippurate Sodium Kinetics and Transport

In Vitro Experimental Models for Transport Studies

In vitro models are essential for dissecting the molecular and cellular mechanisms of aminohippurate sodium transport by isolating specific components of the renal system.

Isolated Renal Tissue Slices (e.g., Kidney Cortex Slices)

The use of isolated renal cortical slices is a foundational in vitro technique for studying the active transport of organic anions like aminohippurate sodium. karger.comnih.gov This method involves incubating thin slices of kidney cortex in a solution containing radiolabeled PAH and measuring its accumulation within the tissue over time. physiology.org The resulting slice-to-medium (S/M) concentration ratio provides a measure of the transport system's activity. physiology.org

This model has been instrumental in demonstrating key characteristics of PAH transport:

Active Transport: Studies show that PAH accumulation is an active, oxygen-dependent process. karger.com In the absence of oxygen (under nitrogen), the S/M ratio remains near unity, indicating only passive diffusion occurs. karger.com

Kinetics: Kinetic analyses using renal slices have identified the presence of multiple active uptake systems for PAH. karger.com The transport process exhibits saturation kinetics, allowing for the determination of parameters like the Michaelis constant (Km) and maximum velocity (Vmax). nih.gov For instance, in rabbit kidney slices, two distinct active uptake modes for PAH have been demonstrated. karger.com

Sodium Dependence: Research using rabbit kidney cortex slices has revealed that the active accumulation of PAH has both Na+-dependent and Na+-independent components. The slower, more significant component of uptake is dependent on the presence of sodium ions. nih.gov

Inhibitor Effects: The model is widely used to study the effect of inhibitors. For example, uric acid has been shown to competitively inhibit PAH uptake in slices from rabbits, guinea pigs, and pigs, suggesting they share a common transport mechanism at the basolateral membrane. nih.gov

Interactive Table: Representative Kinetic Parameters for PAH Uptake in Renal Slices

| Species | Condition | Apparent Km (µM) | Apparent Vmax (µmol/g/min) | Source |

|---|

Renal Membrane Vesicles (Basolateral and Brush Border)

To study transport across specific membranes of the proximal tubule cells, researchers isolate membrane vesicles from either the basolateral (blood-facing) or brush border (lumen-facing) side. nih.gov These vesicles are tiny, sealed spheres of cell membrane that allow for the examination of transport phenomena in the absence of cellular metabolism.

Key findings from vesicle studies include:

Basolateral Membrane Transport: The primary active step in PAH secretion occurs at the basolateral membrane. Studies with vesicles from rat and rabbit kidneys have shown that PAH uptake is not directly coupled to a sodium gradient but is instead driven by an exchange mechanism. physiology.orgnih.govosti.gov Specifically, PAH is taken up into the cell in exchange for an intracellular dicarboxylate, such as α-ketoglutarate or glutarate. physiology.orgosti.gov This process is indirectly dependent on sodium, as the intracellular concentration of dicarboxylates is maintained by a separate Na+-dicarboxylate cotransporter. physiology.org The apparent affinity (Km) for PAH at the basolateral membrane of rat kidney vesicles was found to be approximately 5.4 x 10⁻⁴ M. nih.gov

Brush Border Membrane Transport: Transport across the luminal brush border membrane appears to be more variable between species. physiology.org In rat kidney brush border vesicles, transport seems to involve simple diffusion, whereas in bovine vesicles, a PAH/2-oxoglutarate exchanger similar to the one on the basolateral side has been identified. nih.govnih.gov In rabbits, brush border membrane transport of PAH is driven by the electrical potential across the membrane. physiology.org

Role of Ion Gradients: Vesicle studies have been crucial in demonstrating the driving forces for transport. For example, in rabbit basolateral vesicles, an outwardly directed hydroxyl gradient or an inwardly directed sodium gradient can stimulate PAH uptake. nih.gov

In Vivo Animal Models for Renal Transport Dynamics

In vivo studies in whole animals are critical for understanding the integrated physiological and pharmacokinetic behavior of aminohippurate sodium under normal and pathological conditions.

Rodent Models (Rats, Mice) in Renal Physiology

Rodent models, particularly rats and mice, are extensively used for in vivo investigations of aminohippurate sodium transport through renal clearance techniques. nih.govnih.gov At low plasma concentrations, PAH is efficiently removed from the blood by a combination of glomerular filtration and active tubular secretion, with over 90% being extracted in a single pass through the kidneys. physiology.orgfda.gov This high extraction ratio makes PAH clearance a reliable measure of effective renal plasma flow (ERPF). nih.govfda.govwikipedia.org

Clearance studies in rats have shown:

Measurement of ERPF: By infusing PAH to maintain a steady plasma concentration and measuring its excretion rate in the urine, researchers can calculate the ERPF. nih.govtaylorandfrancis.com However, the accuracy of this measurement can be influenced by factors such as the type of infusion fluid; for example, dextrose infusion has been shown to reduce PAH extraction and lead to an underestimation of renal plasma flow compared to saline infusion. nih.gov

Tubular Secretory Capacity (TmPAH): By elevating plasma PAH concentrations to saturate the transport carriers, the maximum secretory capacity of the tubules (TmPAH) can be determined. drugbank.com

Physiological Regulation: In vivo models allow for the study of how physiological factors regulate PAH transport. For example, studies in rats of different ages have demonstrated that treatment with certain adrenocortical steroids can stimulate PAH transport, particularly in young rats with immature kidney function. nih.gov Gender differences have also been noted, with male rats showing a greater effectiveness in eliminating PAH, partly due to differences in glomerular filtration rate and tubular transport capacity. researchgate.net

Other Mammalian Models (Rabbits, Dogs) in Transport Research

The investigation of aminohippurate sodium transport has been significantly advanced by research utilizing mammalian models other than rodents, such as rabbits and dogs. These models have provided crucial insights into the mechanisms of organic anion transport in the renal tubules.

Studies using rabbit kidney slices have been instrumental in elucidating the active transport of p-aminohippurate (B12120003) (PAH). When thin slices of rabbit kidney cortex are incubated in a saline medium containing PAH, the concentration of PAH within the slices increases over time, demonstrating a process of active accumulation against a concentration gradient. physiology.org This uptake is dependent on maintaining a high oxygen tension, indicating its reliance on aerobic metabolism. physiology.org Research on rabbit renal brush-border membranes has further detailed the transport mechanisms, revealing that both urate and PAH uptake are stimulated by a potential-driven transport mechanism. nih.gov This process is facilitated by a specific transport system, as evidenced by the inhibitory effects of probenecid (B1678239) and unlabeled urate on potential-driven urate uptake. nih.gov

Canine models have also played a vital role, particularly in understanding the ionic requirements of PAH transport. Experiments on renal cortical slices from dogs have demonstrated a significant dependence of PAH transport on the presence of calcium. nih.gov In tissues depleted of calcium, the uptake of PAH is markedly reduced. Lineweaver-Burke analysis of the kinetics revealed that while the Michaelis constant (K_m) remained similar in both normal and calcium-depleted tissues, the maximum velocity (V_max) of transport was significantly lower in the absence of calcium. nih.gov This suggests that calcium is essential for the maximal activity of the PAH transport system.

The following table summarizes key findings from studies on rabbit and dog models:

| Model Organism | Experimental Preparation | Key Findings | Reference |

| Rabbit | Kidney Cortex Slices | Active accumulation of PAH against a concentration gradient, dependent on high oxygen tension. | physiology.org |

| Rabbit | Renal Brush-Border Membrane Vesicles | PAH uptake is stimulated by a potential-driven transport mechanism, which can be inhibited by probenecid. | nih.gov |

| Dog | Renal Cortical Slices | PAH transport is dependent on calcium; V_max is reduced in calcium-depleted tissues. | nih.gov |

Non-Mammalian Models (e.g., Newt) in Comparative Renal Physiology

While less common in the direct study of aminohippurate sodium, non-mammalian models have provided foundational knowledge in comparative renal physiology, particularly concerning the transport of organic anions. Early research on the isolated renal tubules of cold-blooded animals helped to establish the principles of active tubular transport. physiology.org These models offer advantages such as simpler kidney structures and the ability to conduct studies at lower temperatures, which can help to dissect complex transport processes. The insights gained from these foundational studies on the transport of substances like phenol (B47542) red have been instrumental in understanding the shared transport pathways that are also utilized by aminohippurate sodium.

Kinetic Modeling and System Identification for Aminohippurate Sodium

Dynamic mathematical models have become an essential tool for understanding the renal clearance of aminohippurate sodium. researchgate.netnih.govwitpress.com These models provide a quantitative framework for interpreting experimental data and for estimating key physiological parameters. osti.govsnmjournals.orgnih.gov A common approach involves the use of compartment models, which describe the distribution and elimination of a substance in the body. researchgate.net For aminohippurate sodium, a two-compartment model is often employed to represent its distribution in the plasma and its subsequent elimination by the kidneys. researchgate.net

The application of these models allows for the determination of renal clearance from kinetic experiments, providing a more detailed understanding than can be obtained from steady-state measurements alone. researchgate.net By fitting the model to time-dependent concentration data, it is possible to estimate parameters such as the fractional elimination and distribution rates. researchgate.net This approach has been successfully used to evaluate renal function in various clinical scenarios, including renal artery occlusion, transplant rejection, and bilateral renal vein thrombosis. osti.govsnmjournals.orgnih.gov

The analysis of time-dependent concentration profiles of aminohippurate sodium following its administration is central to kinetic modeling. researchgate.net In a typical study, a single injection of p-aminohippuric acid is administered, and blood samples are collected at various time points to measure the plasma concentration of the compound. nih.gov The resulting concentration-time curve provides a wealth of information about the underlying physiological processes of distribution and elimination.

The shape of the concentration profile is influenced by factors such as the rate of injection, the distribution of the compound into different body compartments, and the rate of renal clearance. By applying system identification methods to these profiles, researchers can extract quantitative estimates of the system's constants. researchgate.net This technique has been shown to provide accurate estimates of p-aminohippuric acid clearance, provided that the experimental protocol is of sufficient duration to capture the full kinetic profile. researchgate.net

Analytical Techniques for Aminohippurate Sodium Quantification in Research

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the precise and accurate quantification of aminohippurate sodium in biological samples. mdpi.comresearchgate.netmeddocsonline.org HPLC offers high sensitivity and specificity, allowing for the separation of aminohippurate from other endogenous and exogenous compounds that may be present in plasma or urine.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For the analysis of aminohippurate, various HPLC methods have been developed and validated. For instance, a reliable method for the quantitation of p-aminohippuric acid in human plasma and urine utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique provides excellent selectivity and sensitivity. The chromatographic separation can be achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) column with an isocratic mobile phase, and detection is performed using multiple reaction monitoring in negative ion mode. nih.gov

The table below provides an example of the parameters for an HPLC-based method for aminohippurate quantification:

| Parameter | Description |

| Instrumentation | Agilent 1100 series HPLC with autosampler and UV detector |

| Column | Analytical column (52330) |

| Mobile Phase | Isocratic (52010) |

| Flow Rate | 1.0 ml/min |

| Detection | UV absorbance at 230 nm |

| Run Time | 8 minutes |

This method has been successfully applied in clinical studies to determine hippuric acid levels in urine, demonstrating the utility of HPLC in quantifying compounds structurally related to aminohippurate. meddocsonline.org

Radiotracer Techniques for Transport Measurement

Radiotracer techniques are fundamental in the investigation of the kinetics and transport of aminohippurate sodium, providing a highly sensitive and quantitative method for measuring its movement across biological membranes. These techniques typically involve the use of aminohippurate labeled with a radioactive isotope, most commonly tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), to trace its path and quantify its accumulation in tissues and cells.

The principle behind this methodology lies in the ability to detect and quantify the radiation emitted by the radiolabeled aminohippurate. By measuring the radioactivity in a biological sample, such as kidney slices or isolated membrane vesicles, researchers can determine the concentration of the transported substance. This allows for the detailed characterization of the transport process, including the determination of key kinetic parameters.

A common experimental approach involves incubating renal cortical slices or membrane vesicles with a solution containing radiolabeled p-aminohippurate (PAH). After a specific incubation period, the tissue or vesicles are separated from the incubation medium, and the amount of radioactivity taken up is measured using a scintillation counter. This data allows for the calculation of the rate of uptake.

Detailed Research Findings from Radiotracer Studies

Radiotracer studies have been instrumental in elucidating the mechanisms of aminohippurate sodium transport in the kidney. These investigations have consistently demonstrated that the transport of p-aminohippurate (PAH) is a carrier-mediated process.

Kinetic analyses of PAH uptake in rabbit renal proximal tubules have determined the Michaelis-Menten constant (Kt), which represents the concentration of PAH at half the maximal transport rate (Jmax), to be approximately 110 µM. The maximal rate of transport (Jmax) was found to be about 6.5 pmol min⁻¹ nl⁻¹. Interestingly, preloading the tubules with α-ketoglutarate, which stimulates PAH/α-ketoglutarate countertransport, resulted in a doubling of the Jmax with little change in the Kt nih.gov.

Further studies using human kidney slices have established the Km values for PAH uptake to be in the range of 31 to 48 µM nih.gov. These kinetic parameters are crucial for understanding the efficiency and capacity of the organic anion transport system responsible for handling aminohippurate.

Radiotracer techniques have also been pivotal in studying the inhibition of aminohippurate transport. Competitive inhibition studies, where the uptake of radiolabeled PAH is measured in the presence of other organic anions, have helped to identify substrates and inhibitors of the organic anion transporters (OATs). For instance, probenecid has been shown to be a potent competitive inhibitor of PAH transport, with a reported inhibition constant (Ki) of approximately 13 to 15 µM in rabbit renal tubules nih.gov. In human kidney slices, the Ki value for probenecid inhibiting adefovir (B194249) uptake, another OAT1 substrate, was found to be 18.6 ± 5.1 µM nih.gov. Similarly, the angiotensin-converting enzyme inhibitor quinapril (B1585795) was identified as a high-affinity competitive inhibitor of PAH transport in rabbit renal basolateral membrane vesicles, with a Ki of about 20 µM, a value comparable to that of probenecid nih.gov.

The following tables summarize key kinetic and inhibition parameters for p-aminohippurate transport as determined by radiotracer studies.

Table 1: Kinetic Parameters of p-Aminohippurate (PAH) Transport

| Preparation | Radiotracer | Km / Kt (µM) | Jmax (pmol min⁻¹ nl⁻¹) |

| Rabbit Renal Proximal Tubules | ³H-PAH | ~110 | ~6.5 |

| Human Kidney Slices | Not Specified | 31 - 48 | Not Reported |

| Rabbit Renal Basolateral Membrane Vesicles | ³H-PAH | 165 | Not Reported |

Data synthesized from multiple research findings. nih.govnih.govnih.gov

Table 2: Inhibition Constants (Ki) for Inhibitors of p-Aminohippurate (PAH) Transport

| Inhibitor | Preparation | Radiotracer | Ki (µM) | Type of Inhibition |

| Probenecid | Rabbit Renal Proximal Tubules | ³H-PAH | ~13 - 15 | Competitive |

| Probenecid | Human Kidney Slices | Not Specified | 18.6 ± 5.1 | Not Specified |

| Quinapril | Rabbit Renal Basolateral Membrane Vesicles | ³H-PAH | ~20 | Competitive |

Data synthesized from multiple research findings. nih.govnih.govnih.gov

These findings, derived from radiotracer techniques, have been fundamental in constructing a detailed model of renal organic anion transport, which is crucial for understanding kidney physiology and the renal handling of various drugs and endogenous compounds.

Advanced Research Applications of Aminohippurate Sodium

Probing Organic Anion Transporter Functionality

The renal proximal tubule is equipped with a highly efficient system for the secretion of organic anions, a process mediated by a family of organic anion transporters (OATs). Aminohippurate sodium, as a prototypical organic anion, has been instrumental in elucidating the function and characteristics of these transporters.

Differentiation and Characterization of Specific OAT Isoforms

Aminohippurate sodium is a key substrate for several OAT isoforms, most notably OAT1 (SLC22A6) and OAT3 (SLC22A8), which are located on the basolateral membrane of proximal tubule cells. nih.govphysiology.orgresearchgate.net Researchers utilize aminohippurate sodium in various in vitro and in vivo models to differentiate and characterize the specific roles of these isoforms. For instance, studies using cell lines stably expressing individual OAT isoforms, such as COS-7 cells, have allowed for the detailed kinetic analysis of aminohippurate sodium transport. In one such study, the Michaelis-Menten constant (Km) for PAH transport by OAT1 was determined to be 112.7 μM, with a maximum transport velocity (Vmax) of 1070 pmol/mg/3 min, providing a quantitative measure of the transporter's affinity and capacity for this substrate. nih.gov

Furthermore, by comparing the transport kinetics and inhibition profiles of aminohippurate sodium with other organic anions, researchers can delineate the substrate specificities of different OAT isoforms. nih.govresearchgate.net For example, while both OAT1 and OAT3 transport aminohippurate sodium, they exhibit different affinities for other substrates. nih.govresearchgate.net Studies in human kidney slices have shown that while the uptake of both aminohippurate sodium and the herbicide 2,4-dichlorophenoxyacetate (B1228070) is likely mediated by OAT1, the transport of benzylpenicillin and estrone (B1671321) sulfate (B86663) is primarily attributed to OAT3. researchgate.net These types of comparative studies are crucial for understanding the physiological and pharmacological roles of individual OAT isoforms in renal drug and metabolite handling.

Investigation of Pharmacological Modulation of Transporter Activity

Aminohippurate sodium serves as an invaluable probe for investigating the pharmacological modulation of OAT activity. By measuring the uptake of radiolabeled or unlabeled aminohippurate sodium in the presence of various compounds, researchers can identify and characterize inhibitors and modulators of these transporters. Probenecid (B1678239) is a classic inhibitor of OATs and has been shown to competitively inhibit the transport of aminohippurate sodium, thereby reducing its renal clearance. rxlist.compatsnap.comdrugbank.comresearchgate.net This inhibitory interaction is a cornerstone of research into drug-drug interactions at the level of renal secretion.

Beyond competitive inhibition, the transport of aminohippurate sodium can be modulated by a variety of other pharmacological agents. For example, numerous drugs that are themselves organic anions can compete with aminohippurate sodium for transport, a phenomenon that has been demonstrated for a wide range of compounds including nonsteroidal anti-inflammatory drugs (NSAIDs), diuretics, and antiviral medications. medscape.com The table below provides examples of drugs that interact with aminohippurate sodium transport, highlighting the broad scope of these interactions.

| Interacting Drug Class | Examples | Effect on Aminohippurate Sodium Transport |

| Uricosuric Agents | Probenecid | Inhibition of tubular secretion rxlist.compatsnap.comdrugbank.com |

| Antibiotics | Penicillins, Cephalosporins, Acyclovir (B1169) | Competition for renal tubular clearance medscape.com |

| NSAIDs | Aspirin, Diclofenac, Fenoprofen | Competition for renal tubular clearance medscape.com |

| Diuretics | Hydrochlorothiazide | Competition for renal tubular clearance medscape.com |

| Antivirals | Ganciclovir, Valganciclovir | Competition for renal tubular clearance medscape.com |

| Antineoplastics | Methotrexate (B535133) | Competition for renal tubular clearance medscape.com |

This table is not exhaustive and serves to provide examples of pharmacological agents that can modulate aminohippurate sodium transport.

Renal Physiological Assessment in Experimental Models

In preclinical research, aminohippurate sodium is a gold-standard tool for the quantitative assessment of renal hemodynamics and tubular function in a variety of animal models, including rats, dogs, and pigs.

Determination of Effective Renal Plasma Flow (ERPF) in Animal Studies

The clearance of aminohippurate sodium is widely used to measure effective renal plasma flow (ERPF). nih.govfda.gov At low plasma concentrations, aminohippurate sodium is efficiently extracted from the renal circulation through a combination of glomerular filtration and active tubular secretion, with extraction ratios approaching 90% in some species. fda.gov This high extraction efficiency means that its clearance provides a close approximation of the total plasma flow to the kidneys.

In research settings, a continuous intravenous infusion of aminohippurate sodium is administered to achieve a steady-state plasma concentration. fda.gov The ERPF is then calculated using the Fick principle, based on the urinary excretion rate of aminohippurate sodium and its plasma concentration. Numerous studies in various animal models have utilized this technique to investigate the effects of physiological and pharmacological interventions on renal hemodynamics. For instance, in a study on conscious rats, the clearance of PAH was used to assess renal plasma flow under different fluid infusion protocols. The study found that PAH clearance averaged 11.50 +/- 1.45 ml/min during a 0.85% saline infusion, which was significantly different from the 7.83 +/- 0.82 ml/min observed during a 2.5% dextrose infusion. nih.gov

The following table summarizes representative ERPF values obtained using aminohippurate sodium clearance in different animal models.

| Animal Model | Experimental Condition | ERPF (ml/min/kg) - Representative Values |

| Rat | Conscious, Saline Infusion | ~32.8 |

| Dog | Anesthetized | Data not available in ml/min/kg |

| Pig | Unanesthetized | 6.4 |

Values are calculated based on available data and may vary depending on specific experimental conditions.

Assessment of Renal Tubular Secretory Capacity (TmPAH) in Research Protocols

To assess the maximal secretory capacity of the renal tubules for organic anions, researchers determine the transport maximum for aminohippurate sodium (TmPAH). rxlist.comfda.gov This is achieved by elevating the plasma concentration of aminohippurate sodium to levels that saturate the OATs. rxlist.comfda.gov Once the transporters are saturated, the rate of tubular secretion reaches a plateau, which represents the TmPAH. This measurement provides a valuable index of the functional mass of the proximal tubules.

The determination of TmPAH is a more complex procedure than ERPF measurement and requires careful control of plasma aminohippurate sodium concentrations. rxlist.comfda.gov In a study characterizing the renal handling of PAH in beagle dogs, the TmPAH for renal PAH secretion was found to be approximately 0.4 mg/kg per min. nih.gov In unanesthetized pigs, the maximal tubular excretion of PAH was determined to be 23 mg/min./10 kg. nih.gov These studies are critical for understanding the limits of renal secretory function and how it might be affected by disease states or nephrotoxic compounds.

Evaluation of Renal Blood Flow and Extraction Ratios in Experimental Settings

While aminohippurate sodium clearance provides a measure of effective renal plasma flow, the true renal plasma flow can be calculated by correcting for the renal extraction ratio of aminohippurate sodium. The extraction ratio is the fraction of a substance that is removed from the blood as it passes through the kidneys. This is determined by measuring the concentration of aminohippurate sodium in the arterial and renal venous blood.

In a study on anesthetized rats, the renal PAH extraction ratio was found to be 68.3 +/- 2.5% during a saline infusion, but was significantly lower at 48.8 +/- 3.2% during a dextrose infusion. nih.gov This highlights the importance of considering the experimental conditions when interpreting PAH clearance data. Furthermore, by comparing renal blood flow calculated from PAH clearance and hematocrit with direct measurements using an electromagnetic flow probe, researchers can validate the accuracy of the PAH clearance method. In the same rat study, the renal blood flow calculated from PAH clearance during saline infusion was 88.1 +/- 8.4% of that measured by the flow probe. nih.gov In anesthetized pigs, the percentage extraction of PAH was found to be 87%. nih.gov These types of validation studies are essential for ensuring the reliability of aminohippurate sodium as a tool for assessing renal hemodynamics in experimental research.

Investigation of Renal Accumulation Mitigation Strategies

Aminohippurate sodium, also known as para-aminohippurate (PAH), is a valuable tool in research focused on mitigating the renal accumulation of various substances, particularly in the context of targeted radiopharmaceutical therapy. nih.govoup.com Its mechanism of action involves competitive inhibition of renal transporters, which can reduce the kidney's uptake of certain drugs and imaging agents, thereby potentially minimizing renal toxicity. nih.govkarger.com

In targeted radiopharmaceutical therapy, a significant challenge is the high uptake and retention of radiolabeled compounds in the kidneys, which can lead to nephrotoxicity. karger.com Co-infusion of aminohippurate sodium has been investigated as a strategy to reduce this renal accumulation. nih.govoup.com Aminohippurate sodium is excreted through both glomerular filtration and active tubular secretion via organic anion transporters (OATs). nih.govfda.gov By administering a high concentration of aminohippurate sodium, it is possible to saturate these transporters, thus competitively inhibiting the uptake of other substances that share the same excretion pathway. nih.govoup.com

Preclinical studies in Wistar rats have demonstrated the effectiveness of this approach. The co-injection of a high concentration of aminohippurate sodium significantly lowered the renal uptake of several small-molecule radiopharmaceuticals. nih.gov For instance, the renal accumulation of [¹⁷⁷Lu]Lu-DOTATOC, [¹⁷⁷Lu]Lu-DOTATATE, and [¹⁷⁷Lu]Lu-DOTA-JR11 was reduced by 46%, 83%, and 63%, respectively, at 1 hour post-injection when co-administered with aminohippurate sodium compared to a sodium chloride solution. nih.gov A lesser degree of reduction was observed for prostate-specific membrane antigen (PSMA)-targeting molecules like [¹⁷⁷Lu]Lu-PSMA-I&T and [⁶⁸Ga]Ga-PSMA-11. nih.gov However, the renal uptake of larger proteins was not affected. nih.gov These findings suggest that tubular secretion and the saturation of anion transporters by aminohippurate sodium play a crucial role in this protective effect. nih.govoup.com

Table 1: Reduction in Renal Uptake of Radiopharmaceuticals with Aminohippurate Sodium Co-administration

| Radiopharmaceutical | Molecular Weight (kDa) | Reduction in Renal Uptake (1h post-injection) |

|---|---|---|

| [¹⁷⁷Lu]Lu-DOTATOC | 0.9 - 2.5 | 46% |

| [¹⁷⁷Lu]Lu-DOTATATE | 0.9 - 2.5 | 83% |

| [¹⁷⁷Lu]Lu-DOTA-JR11 | 0.9 - 2.5 | 63% |

| [¹⁷⁷Lu]Lu-PSMA-I&T | Not specified | Lesser extent |

| [⁶⁸Ga]Ga-PSMA-11 | Not specified | Lesser extent |

| [¹⁷⁷Lu]Lu-DOTA-Affiline-22 | 18 | Not affected |

| [⁹⁹mTc]Tc-etarfolatide | Not specified | Not affected |

Data sourced from preclinical studies in Wistar rats. nih.gov

The primary mechanism by which aminohippurate sodium reduces the renal accumulation of small molecules is through competitive inhibition at the level of organic anion transporters (OATs) in the proximal tubules. nih.govnih.gov Aminohippurate sodium is a substrate for several OATs, including OAT1 and OAT3, which are located on the basolateral membrane of proximal tubule cells and are responsible for the uptake of organic anions from the blood into the tubular cells. nih.gov

By elevating the plasma concentration of aminohippurate sodium to a level that saturates the transport capacity of these OATs, the uptake of other competing substrates is reduced. fda.govnih.gov This has been shown to be effective for a range of small-molecule radiopharmaceuticals, indicating that their renal clearance is at least partially dependent on these transporters. nih.gov The data suggests that small linear and cyclic peptides, in particular, are excreted not only via the megalin-cubilin pathway but also through OATs. nih.gov

Studies on Renal Impairment and Disease Models

The transport of aminohippurate sodium is intrinsically linked to renal function, making it a key compound in studies of renal impairment and disease. patsnap.com Its clearance is a sensitive measure of effective renal plasma flow and tubular secretory function. fda.govpatsnap.com

In experimental models of acute kidney injury (AKI), such as those induced by ischemia/reperfusion, the transport of aminohippurate sodium is significantly impaired. karger.com Studies in rat models of ischemia/reperfusion-induced AKI have shown a decreased expression of both messenger RNA and protein for OAT1 and OAT3. oup.com This downregulation of transporters correlates with a reduced clearance of aminohippurate sodium. oup.comkarger.com

In human renal allografts, a clinical model of ischemic AKI, the extraction of aminohippurate sodium was found to be profoundly depressed in the immediate post-reperfusion period and remained so for at least seven days. physiology.org This indicates that the impairment of the organic anion transport system is a key feature of this type of kidney injury. karger.comphysiology.org

Various pathophysiological conditions can alter the expression and function of the tubular transporters responsible for aminohippurate sodium secretion. In a rat model of gentamicin-induced AKI, both the mRNA and protein expression of OAT1 and OAT3 were significantly decreased. nih.gov This downregulation is thought to contribute to the reduced renal function and accumulation of endogenous substances seen in this condition. nih.gov

Inflammatory conditions can also impact transporter expression. Inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) have been shown to upregulate the expression of OAT1 and OAT3 in renal cells through the activation of the NF-κB pathway. nih.govencyclopedia.pub Furthermore, growth factors such as epidermal growth factor (EGF) can increase the expression of these transporters. nih.gov These findings highlight the complex regulation of the organic anion transport system and its susceptibility to alterations in various disease states.

Comparative Renal Physiology Studies

Aminohippurate sodium has been a foundational tool in comparative renal physiology, allowing for the investigation of renal plasma flow and tubular secretion across different species. patsnap.com These studies have revealed both conserved mechanisms and notable species-specific differences in renal function.

The fundamental processes of glomerular filtration and tubular secretion of aminohippurate sodium are conserved across many vertebrate species. fda.gov However, the specific kinetics and the transporters involved can vary. For example, there are significant species differences in the kinetics of interaction between various compounds and OAT1. nih.gov The affinity of the human OAT1 for certain antiviral drugs is significantly higher than that of OAT1 orthologs from common preclinical animal models like cynomolgus monkeys, mice, rats, and dogs. nih.gov

Furthermore, the expression levels of OAT1 and OAT3 can differ between species and even show gender-specific variations in some animals, such as rats, where expression is higher in males. physiology.org These differences in transporter expression and function can lead to variations in the renal clearance of aminohippurate sodium and other organic anions, which is a critical consideration when extrapolating data from animal models to humans. nih.gov For instance, the renal extraction of aminohippurate sodium in rats has been shown to be influenced by the type of intravenous fluid administered, with a lower extraction ratio observed during dextrose infusion compared to saline infusion. nih.gov

Species-Specific Variations in Organic Anion Transport Mechanisms

The secretion of organic anions, a vital function of the renal proximal tubule for eliminating a wide range of endogenous and exogenous substances, is a process that exhibits remarkable conservation across the vertebrate lineage, from fish to mammals. karger.com The general mechanism involves the uptake of organic anions from the blood across the basolateral membrane of the tubule cells, followed by their exit across the apical (luminal) membrane into the tubular fluid for excretion. Aminohippurate sodium, as a classic substrate for the organic anion transport system, has been instrumental in elucidating the nuances of this process and revealing significant species-specific variations.

The primary transporter responsible for the basolateral uptake of aminohippurate sodium is the Organic Anion Transporter 1 (OAT1), a member of the SLC22A family of solute carriers. physiology.orgnih.gov Studies across all vertebrate classes have shown that this initial step is a tertiary active transport process, involving the exchange of an organic anion for an intracellular dicarboxylate, typically alpha-ketoglutarate (B1197944) (α-KG). karger.comnih.gov This fundamental mechanism of OAT1-mediated uptake appears to be a highly conserved feature of renal organic anion secretion.

However, significant variations emerge when examining the kinetics of this transport and the subsequent step of luminal exit. The affinity of the OAT1 transporter for aminohippurate sodium, represented by the Michaelis-Menten constant (Km), can differ between species. For instance, in vitro studies have reported Km values for human OAT1 ranging from 31 to 94 µM, while the mouse ortholog, mOat1, exhibits a Km of 32 µM. Research on avian renal tubules has also confirmed the net secretion of aminohippurate sodium, with evidence suggesting the involvement of a PAH/α-KG countertransport system, analogous to that in mammals and reptiles.

While the basolateral uptake mechanism is broadly conserved, the process of aminohippurate sodium exit from the tubular cell into the lumen displays more pronounced interspecies differences. karger.comnih.gov The specific transporters involved in this apical step are less universally characterized and may involve carrier-mediated diffusion or various anion counter-transport systems, which appear to differ between vertebrate classes and even between species within the same class. karger.com

| Vertebrate Group | Basolateral Uptake Mechanism | Key Transporter | Luminal Exit Mechanism | Notes |

|---|---|---|---|---|

| Mammals (e.g., Human, Rabbit, Mouse) | Tertiary active transport (PAH/α-KG exchange) | OAT1 (SLC22A6) | Carrier-mediated diffusion, anion counter-transport | Km for hOAT1: 31-94 µM; mOat1: 32 µM. |

| Birds | Tertiary active transport (PAH/α-KG exchange suggested) | Presumed OAT1 ortholog | Not fully characterized | Demonstrates net secretion of PAH. |

| Reptiles | Tertiary active transport (PAH/α-KG exchange) | Presumed OAT1 ortholog | Varies | Generally similar to mammals and birds. |

| Amphibians | Generally conserved | Presumed OAT1 ortholog | Varies | A species of urodele amphibian (Necturus maculosus) lacks this secretory system. karger.com |

| Fish | Tertiary active transport (PAH/α-KG exchange) | Presumed OAT1 ortholog | Varies | Mechanism is present in most studied fish. |

| Agnatha (e.g., Hagfish) | Absent | N/A | N/A | The organic anion secretory system is absent in Myxine glutinosa. karger.com |

Evolutionary Insights into Renal Excretory Systems

The study of aminohippurate sodium transport across a wide phylogenetic spectrum provides valuable insights into the evolution of renal excretory systems. The presence of a highly conserved basolateral uptake mechanism for organic anions in most vertebrates, from fish to mammals, suggests that this system arose early in vertebrate evolution and has been maintained due to its crucial role in detoxification and waste elimination. karger.com The SLC22 family of transporters, to which OAT1 belongs, is an ancient family, with phylogenetic analyses suggesting it may have evolved over 450 million years ago. nih.gov

The absence of the aminohippurate sodium secretory system in very early diverging vertebrate lineages, such as hagfish, and its apparent loss in a specific amphibian species, highlights that the evolution of this pathway is not entirely linear. karger.com The expansion of the OAT subfamily, in particular, appears to have occurred significantly during the evolution of mammals, suggesting an adaptation to a more complex array of endogenous and exogenous organic anions that needed to be excreted. nih.gov

Comparative studies using aminohippurate sodium as a probe have been fundamental in constructing our understanding of the evolution of renal function. The consistent finding of a tertiary active transport mechanism for basolateral uptake, reliant on the sodium gradient and dicarboxylate cycling, underscores a fundamental principle of renal physiology that has been conserved for hundreds of millions of years. The variability in the luminal exit step, on the other hand, may reflect more recent evolutionary adaptations to different environments, diets, and metabolic demands. For example, the need to excrete specific metabolic byproducts or environmental toxins unique to a particular ecological niche could have driven the evolution of different apical transport mechanisms.

The continued use of aminohippurate sodium in comparative physiological studies, coupled with modern molecular techniques, will undoubtedly continue to refine our understanding of how the intricate and vital renal excretory systems of vertebrates have evolved and diversified.

Future Directions and Emerging Research Areas

Elucidation of Novel Aminohippurate Sodium Transport Mechanisms

Aminohippurate sodium, commonly known as para-aminohippurate (PAH), is a cornerstone for measuring renal plasma flow, a key indicator of kidney function. patsnap.com Its efficient removal from the blood is facilitated by a combination of glomerular filtration and active secretion by the proximal convoluted tubule (PCT) cells. patsnap.comfda.gov While the foundational mechanisms are well-understood, ongoing research seeks to uncover more nuanced aspects of this transport process.

The active secretion of PAH is a two-step process involving transporters on both the basolateral (blood-facing) and apical (lumen-facing) membranes of the tubular cells. patsnap.com Uptake from the blood into the cell is primarily mediated by the organic anion transporter 1 (OAT1), which operates by exchanging PAH for an intracellular dicarboxylate, such as α-ketoglutarate. physiology.org This process is sodium-dependent; the energy required for PAH to enter the cell against an electrical gradient is derived from the sodium gradient maintained by the Na+-K+-ATPase pump. physiology.orgnih.gov Studies using basal-lateral membrane vesicles have shown that both an outwardly directed hydroxyl gradient and an inwardly directed sodium gradient stimulate PAH uptake. nih.gov

The exit of PAH from the cell into the tubular lumen is less conserved across species and involves a different set of transporters. physiology.org These can include multidrug resistance-associated proteins (MRPs) and other anion exchangers. patsnap.comphysiology.org The high efficiency of this combined filtration and secretion system results in the clearance of over 90% of PAH from the renal plasma in a single pass. physiology.org Future research aims to identify and characterize additional transporters and regulatory pathways that may influence this process, providing a more complete picture of renal organic anion handling.

Table 1: Key Transporters in Aminohippurate Sodium Secretion

| Membrane Location | Transporter Family | Specific Transporter(s) | Function |

|---|---|---|---|

| Basolateral (Blood Side) | Organic Anion Transporter (OAT) | OAT1 | Uptake of aminohippurate sodium from blood into the proximal tubule cell in exchange for α-ketoglutarate. physiology.org |

| Sodium-Dicarboxylate Cotransporter | NaDC3 | Recycles α-ketoglutarate back into the cell along with sodium ions to maintain the gradient. physiology.org | |

| Apical (Urine Side) | Multidrug Resistance-Associated Protein (MRP) | MRP2, MRP4 | Efflux of aminohippurate sodium from the cell into the tubular lumen. patsnap.com |

Application of Advanced Imaging Techniques for In Vivo Transport Dynamics

Visualizing the dynamic process of drug transport within a living organism presents a significant challenge, but emerging imaging technologies offer powerful new tools. For aminohippurate sodium, these techniques could provide unprecedented insights into its real-time absorption, distribution, and excretion by the kidneys.

Advanced super-resolution microscopy (SRM) techniques, such as STED and STORM, have the potential to track the movement of fluorescently-labeled aminohippurate sodium at the subcellular level. nih.gov This would allow researchers to directly observe its interaction with transporters on the cell membrane and its subsequent journey through the tubular cells. nih.gov

On a larger scale, non-invasive imaging modalities can track the compound's behavior throughout the body. Magnetic Resonance Imaging (MRI), which is free of ionizing radiation, can monitor fluid dynamics and distribution, factors that influence drug delivery to the kidneys. mdpi.com Furthermore, techniques like manganese-enhanced MRI, which uses manganese as a tracer, can be adapted to quantify transport rates along specific pathways in vivo. nih.gov Nuclear imaging methods, including gamma scintigraphy, can visualize the biodistribution and renal uptake of radiolabeled aminohippurate sodium, offering a clear picture of its clearance from the bloodstream. mdpi.com

Table 2: Advanced Imaging Modalities for In Vivo Transport Studies

| Imaging Technique | Principle | Potential Application for Aminohippurate Sodium |

|---|---|---|

| Super-Resolution Microscopy (SRM) | Bypasses the diffraction limit of light to achieve nanoscale resolution. nih.gov | Visualize real-time interaction with OAT and MRP transporters on and within single renal tubule cells. |

| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to create detailed images of organs and tissues. mdpi.com | Non-invasively assess renal blood flow and tissue perfusion, providing context for transport dynamics. |

| Nuclear Imaging (e.g., Gamma Scintigraphy) | Detects gamma rays emitted from a radiolabeled tracer introduced into the body. mdpi.com | Quantify the rate of renal accumulation and excretion of radiolabeled aminohippurate sodium throughout the kidney. |

Development of Predictive Computational Models for Drug-Transporter Interactions

Computational modeling has become an indispensable tool in pharmacology for predicting how drugs interact with transporter proteins. nih.gov These models can accelerate research and reduce the need for extensive experimental work by identifying likely interactions and elucidating the structural features that govern them. For aminohippurate sodium, such models can help explain its specificity for transporters like OAT1 and predict how other drugs might compete for this pathway, leading to drug-drug interactions. nih.govresearchgate.net

Two primary approaches are used:

Ligand-based modeling: This method uses the chemical structures of various molecules known to interact with a specific transporter to build a predictive model. nih.gov Techniques like quantitative structure-activity relationship (QSAR) analysis identify molecular properties (e.g., size, charge, hydrophobicity) that are critical for binding and transport. researchgate.net

Structure-based modeling: This approach relies on the three-dimensional atomic structure of the transporter protein itself. nih.gov Using computational docking, a model of the drug molecule is "fitted" into the transporter's binding site to predict the strength and nature of the interaction. nih.gov When an experimental structure is unavailable, a homology model can be built based on the structure of a related protein. nih.gov

These computational methods can be used to screen virtual libraries of compounds to identify potential inhibitors of aminohippurate sodium transport or to design new molecules with specific transport properties. nih.gov

Table 3: Comparison of Computational Modeling Approaches

| Approach | Basis of Model | Methodology | Primary Use Case for Aminohippurate Sodium |

|---|---|---|---|

| Ligand-Based | Information from a set of molecules (ligands) that interact with the transporter. nih.gov | Statistical analysis relating molecular descriptors to transport activity (e.g., QSAR). researchgate.net | Predicting whether new drugs or endogenous compounds will inhibit aminohippurate sodium transport based on their chemical structure. |

| Structure-Based | 3D atomic structure of the transporter protein (experimental or homology model). nih.govnih.gov | Computational docking of the ligand into the transporter's binding site to score the interaction. nih.gov | Understanding the specific molecular interactions (e.g., hydrogen bonds) between aminohippurate sodium and its transporters like OAT1. |

Integration of Aminohippurate Sodium Research with Omics Technologies in Renal Biology

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers the ability to perform comprehensive molecular analysis in an unbiased manner. ajkdblog.org Integrating these approaches into aminohippurate sodium research can connect its transport dynamics to the broader landscape of renal biology and pathophysiology.

Genomics: Genome-wide association studies (GWAS) can identify genetic variations (e.g., single-nucleotide polymorphisms or SNPs) in transporter genes that correlate with differences in aminohippurate sodium clearance among individuals. ajkdblog.org This could help explain variability in kidney function measurements and identify individuals at risk for altered drug handling.

Transcriptomics: By measuring messenger RNA (mRNA) levels using techniques like RNA-seq, researchers can determine how the expression of genes encoding for OATs, MRPs, and other relevant transporters changes in response to disease, toxins, or therapeutic agents. ajkdblog.org

Proteomics: This technology quantifies the actual protein levels, providing a direct measure of the number of transporter proteins present in the kidney tissue. ajkdblog.org This can reveal discrepancies between gene expression and protein abundance, offering deeper insight into the regulation of transport capacity.

Metabolomics: By analyzing the complete profile of small molecules in urine and blood, metabolomics can uncover how the transport of aminohippurate sodium affects, and is affected by, other metabolic pathways within the kidney. ajkdblog.org

By combining these multi-omics datasets, researchers can build comprehensive models of renal function, placing the transport of aminohippurate sodium within a systems-level context and potentially identifying new biomarkers for kidney health and disease. mdpi.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Aminohippurate sodium |

| p-Aminohippuric acid |

| α-ketoglutarate |

| Inulin |

| Hippurate |

| Probenecid (B1678239) |

| Urate |

| Lactate |

| Acetoacetate |

| Succinate |

Q & A

Q. What is the primary application of aminohippurate sodium in experimental renal physiology research?

Aminohippurate sodium is primarily used as a diagnostic agent to measure effective renal plasma flow (ERPF) and assess tubular secretion capacity. It is administered intravenously, and its clearance rate is quantified to evaluate kidney function, particularly in studies involving nephrotoxic agents or renal transporter activity. Researchers typically validate its pharmacokinetic profile using high-performance liquid chromatography (HPLC) or spectrophotometric assays to ensure accurate measurement of plasma and urinary concentrations .

Q. How should researchers determine the effective concentration range of aminohippurate sodium for renal function studies?

Dose-response studies in animal models (e.g., rodents or canines) are essential. Researchers should administer escalating doses while monitoring clearance rates and tubular secretion efficiency. Control groups receiving placebo or competitive inhibitors (e.g., probenecid) must be included to isolate specific transporter-mediated effects. Methodological details, such as assay validation (e.g., recovery rates >90%) and adherence to pharmacokinetic modeling protocols, should be explicitly described in the experimental sections of publications .

Advanced Research Questions

Q. How can contradictory data on aminohippurate sodium’s pharmacokinetic parameters across species be resolved?